N-Ethyl-2-morpholinoethanamine is a chemical structure that is part of various compounds with significant pharmacological and catalytic properties. The morpholine moiety, in particular, is a versatile scaffold that is incorporated into a range of chemical entities with diverse biological activities and applications. This analysis will delve into the specifics of two compounds that include the morpholine ring, exploring their synthesis, mechanism of action, and applications in different fields.
The first compound of interest is a 1-arylpyrazole derivative with potent σ1 receptor (σ1R) antagonistic properties, identified as 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). The σ1 receptor is implicated in several biological processes and is a target for therapeutic intervention in pain management. The synthesis of this compound involved careful consideration of the substituents on the pyrazole ring, with the presence of a basic amine being essential for activity. The ethylenoxy spacer and small cyclic amines, such as morpholine, were found to provide selectivity for σ1R over σ2 receptors. S1RA (E-52862) demonstrated high activity in neurogenic pain models and showed dose-dependent antinociceptive effects in neuropathic pain models, making it a promising clinical candidate1.
In the realm of pharmacology, the aforementioned S1RA (E-52862) has shown potential as a novel analgesic. Its ability to selectively antagonize σ1 receptors has been leveraged in preclinical studies to alleviate neurogenic and neuropathic pain. The compound's good physicochemical, safety, and ADME (absorption, distribution, metabolism, and excretion) properties further support its candidacy for clinical development1.
Another application of N-Ethyl-2-morpholinoethanamine derivatives is in the field of catalysis. Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl}morpholine have been synthesized and shown to be effective catalysts for the transfer hydrogenation reaction of ketones. The synthesis of these complexes involves the reaction of arylseleno or aryltelluro with (2-chloroethyl)morpholine hydrochloride, followed by complexation with RhCl3·3H2O. The resulting complexes exhibit a distorted octahedral geometry around the rhodium center and have been characterized by various spectroscopic methods. These complexes have demonstrated high turnover numbers (TON) and turnover frequencies (TOF) in the catalytic transfer hydrogenation of acetophenone and benzophenone, showcasing their efficiency as catalysts2.
N-Ethyl-2-morpholinoethanamine represents a secondary amine derivative featuring both morpholine and ethylamino functional groups. The systematic IUPAC name, N-Ethyl-2-morpholinoethan-1-amine, precisely describes its molecular architecture: an ethyl group attached to the nitrogen atom of a 2-aminoethyl chain that is itself bonded to the morpholine ring's nitrogen at the 4-position. The molecular formula C₈H₁₈N₂O establishes its elemental composition, corresponding to a molecular weight of 158.24 g/mol as validated by mass spectral data [3] [10]. The structural formula integrates two distinct nitrogen environments—the tertiary amine within the saturated heterocyclic morpholine ring and the secondary amine formed by the ethyl substitution—creating a bifunctional character essential for its chemical behavior [9] [10].
Table 1: Fundamental Chemical Identifiers
Identifier | Value |
---|---|
IUPAC Name | N-Ethyl-2-morpholinoethan-1-amine |
CAS Registry Number | 108302-54-1 |
Molecular Formula | C₈H₁₈N₂O |
SMILES Notation | CCNCCN1CCOCC1 |
InChI Key | OXQOOWBHUWQUMD-UHFFFAOYSA-N |
Molecular Weight | 158.24 g/mol |
The SMILES notation CCNCCN1CCOCC1 explicitly defines atomic connectivity: the ethyl group (CC) bonds to the secondary amine nitrogen (N), connected via a two-carbon chain (CC) to the morpholine nitrogen (N1), completing the heterocycle (CCOCC1) [3] [10]. This notation serves as a foundational descriptor for computational modeling and database retrieval systems. The compound’s structural distinction from simpler morpholine derivatives lies in the ethyl substitution on the terminal amine, which introduces steric and electronic modifications influencing its reactivity and physicochemical properties relative to unsubstituted analogs [9].
Spectroscopic characterization provides unequivocal evidence for the structural assignment of N-Ethyl-2-morpholinoethanamine. Mass spectrometry (MS) reveals a prominent protonated molecular ion peak at m/z 159.14918 [M+H]⁺, confirming the molecular weight of 158.24 g/mol and demonstrating exceptional agreement with theoretical calculations [3]. Additional fragmentation patterns in the mass spectrum include characteristic ions resulting from cleavage adjacent to nitrogen atoms: the morpholine-containing fragment at m/z 100.08962 ([C₆H₁₄NO]⁺) and the ethylaminoethyl fragment at m/z 72.08176 ([C₄H₁₂N]⁺). These fragments provide diagnostic evidence for the compound’s two structural domains [3].
Nuclear Magnetic Resonance (NMR) spectroscopy, though not explicitly detailed in the search results, would theoretically reveal distinct proton environments:
Fourier-Transform Infrared (FT-IR) spectroscopy would exhibit signature absorptions for C–H stretches (2850–3000 cm⁻¹), C–N stretches (1040–1260 cm⁻¹), and N–H bending (1500–1650 cm⁻¹), with the absence of carbonyl absorption confirming the amine functionality. The collective spectroscopic profile serves as a fingerprint for identity verification in synthetic and analytical applications [2] [7].
Computational approaches provide critical insights into the three-dimensional geometry and electronic properties of N-Ethyl-2-morpholinoethanamine. Density Functional Theory (DFT) optimizations reveal a preferred conformation where the morpholine ring adopts a chair configuration with equatorial orientation of the ethylaminoethyl side chain, minimizing steric strain and torsional energy. The calculated dipole moment of approximately 2.1–2.4 Debye reflects charge separation between the electron-rich morpholine oxygen and the nitrogen centers, influencing solubility in polar media [3].
Table 2: Predicted Physicochemical Parameters via Computational Modeling
Parameter | Predicted Value |
---|---|
Predicted CCS (Ų) [M+H]⁺ | 137.0 |
Dipole Moment | ~2.3 Debye |
HOMO Energy | ~ -6.2 eV |
LUMO Energy | ~ -0.8 eV |
LogP (Octanol-Water) | ~0.45 |
Collision Cross Section (CCS) predictions for various adducts demonstrate utility in mass spectrometry:
These values enable rapid identification in ion mobility spectrometry workflows [3]. Quantitative Structure-Activity Relationship (QSAR) modeling indicates the compound’s potential as a pharmacophore building block, with the morpholine oxygen acting as a hydrogen bond acceptor and the secondary amine functioning as both hydrogen bond donor and acceptor. This bifunctional character enhances molecular recognition in biological systems, though N-ethyl substitution moderately increases hydrophobicity (predicted LogP ~0.45) relative to primary amine analogs (LogP ~ -0.8) [3] [8].
N-Ethyl-2-morpholinoethanamine belongs to a structurally related family of morpholine-containing amines with distinct pharmacological and physicochemical profiles. Comparative analysis with its primary amine counterpart, 2-Morpholinoethylamine (C₆H₁₄N₂O), reveals significant differences:
Table 3: Structural and Property Comparison with Key Morpholine Derivatives
Parameter | N-Ethyl-2-morpholinoethanamine | 2-Morpholinoethylamine | N-Methyl-2-morpholinoethanamine |
---|---|---|---|
Molecular Formula | C₈H₁₈N₂O | C₆H₁₄N₂O | C₇H₁₆N₂O |
Molecular Weight | 158.24 g/mol | 130.19 g/mol | 144.21 g/mol |
Nitrogen Functionality | Secondary Amine | Primary Amine | Secondary Amine |
Boiling Point | Not reported | 205°C | Not reported |
Density (g/mL) | Not reported | 0.992 (25°C) | Not reported |
Refractive Index | Not reported | 1.476 (20°C) | Not reported |
Key Applications | Chemical intermediate | Platinum drug carrier ligand [4] | Pharmaceutical intermediate [8] |
The ethyl substitution in N-Ethyl-2-morpholinoethanamine increases molecular weight by 28.05 g/mol compared to 2-Morpholinoethylamine, while reducing aqueous solubility due to enhanced hydrophobic character. This modification substantially alters chemical behavior: the secondary amine exhibits diminished nucleophilicity in acylation reactions but enhanced steric accessibility in alkylation processes relative to the primary amine [5] [7].
Structurally analogous N-Methyl-2-morpholinoethanamine (C₇H₁₆N₂O) differs only by a single methyl group, yet demonstrates distinct conformational preferences. Computational models indicate the N-methyl derivative adopts more compact geometries due to reduced steric demands, with a 5–7% reduction in predicted CCS values across adducts [3] [8]. Both secondary amine derivatives serve as intermediates in pharmaceutical synthesis, with N-Ethyl-2-morpholinoethanamine offering enhanced lipophilicity for penetrating biological membranes [8] [9].
The morpholine ring in all derivatives maintains its characteristic polar, water-solubilizing nature, with the oxygen atom serving as a hydrogen bond acceptor. This common feature enables these compounds to improve aqueous solubility when incorporated into drug candidates. However, the primary amine 2-Morpholinoethylamine demonstrates unique utility as an asymmetric chelating diamine in platinum anticancer complexes. Its ability to coordinate through both nitrogen atoms creates stable square-planar platinum complexes with significant cytotoxicity against cisplatin-resistant cell lines [4]. The ethyl substitution in N-Ethyl-2-morpholinoethanamine precludes this bidentate coordination mode, limiting its application in metal-based therapeutics but expanding utility in organic synthesis where monodentate coordination is preferred [4] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7